molecular formula C6H11N3S B3207787 (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine CAS No. 1048922-63-9

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine

Cat. No.: B3207787
CAS No.: 1048922-63-9
M. Wt: 157.24 g/mol
InChI Key: IDQSJMPKMIGWHP-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Compounds in Organic Synthesis and Materials Science

Heterocyclic compounds are a vast and vital class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. wikipedia.org These "heteroatoms," typically nitrogen, oxygen, or sulfur, impart unique chemical and physical properties that distinguish them from their carbocyclic counterparts. nih.gov This structural diversity makes heterocyclic compounds indispensable in numerous scientific fields.

In organic synthesis, heterocycles serve as versatile building blocks for constructing complex molecules. nih.gov Their distinct reactivity patterns allow for targeted chemical transformations, making them central to the development of new synthetic methodologies. In medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug discovery, with a significant majority of all known drugs containing at least one heterocyclic ring. ijnrd.org This prevalence is due to their ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzymes, which are critical for pharmacological activity.

The utility of heterocyclic compounds extends into materials science, where their unique electronic and photophysical properties are harnessed. They are integral components in the creation of functional materials, including organic light-emitting diodes (OLEDs), organic conductors and semiconductors, photovoltaic cells, and synthetic dyes. isres.org The ability to tune their properties by modifying the ring structure or its substituents allows for the design of materials with specific, tailored functions.

Classification and Isomers of Thiadiazoles: Focus on the 1,2,3-Thiadiazole (B1210528) Ring System

Thiadiazoles are a specific family of five-membered aromatic heterocyclic compounds containing one sulfur atom and two nitrogen atoms within the ring. sysrevpharm.org Based on the relative positions of these heteroatoms, thiadiazoles exist as four distinct constitutional isomers. mdpi.comnih.gov The classification and nomenclature reflect the positions of the sulfur atom followed by the nitrogen atoms.

The 1,2,3-thiadiazole ring is an almost planar, stable, unsaturated, and conjugated heteroaromatic system. The parent compound is a yellow liquid with a boiling point of 157°C and is soluble in water and most organic solvents. This isomer is unique because the arrangement of its heteroatoms (S-N-N) allows for the ready loss of a nitrogen molecule (N₂) upon thermal or photochemical decomposition, a property that has been extensively studied for synthetic applications. ijnrd.org

Table 1: Isomers of Thiadiazole
Isomer NameStructureKey Features
1,2,3-ThiadiazoleA five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 3.Known for its role in agrochemicals and as a precursor in organic synthesis; can readily eliminate N₂. ijnrd.orgmdpi.com
1,2,4-ThiadiazoleA five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 4.A stable aromatic ring found in various biologically active compounds. sysrevpharm.org
1,2,5-Thiadiazole (B1195012)A five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 2 and 5.Used in the development of materials and pharmaceuticals. sysrevpharm.org
1,3,4-ThiadiazoleA five-membered ring with a sulfur atom at position 1 and nitrogen atoms at positions 3 and 4.A very common scaffold in medicinal chemistry, found in numerous approved drugs and known for a wide spectrum of biological activities. nih.govresearchgate.netnih.gov

Historical Context of Thiadiazole Research and Development

The study of thiadiazole chemistry began in the 19th century, with the first derivatives of 1,2,3-thiadiazole being prepared in the late 1800s. ijnrd.org Early research focused on understanding the fundamental synthesis and reactivity of these novel heterocyclic systems.

A pivotal moment in the history of 1,2,3-thiadiazole chemistry was the development of the Hurd-Mori synthesis in 1955. wikipedia.orgisres.org This reaction, which involves the intramolecular cyclization of α-methylene-ketone hydrazones with thionyl chloride (SOCl₂), provided a reliable and widely applicable method for creating the 1,2,3-thiadiazole ring. wikipedia.orgresearchgate.netlookchem.com This synthetic accessibility spurred further investigation into the properties and potential applications of its derivatives.

Over the decades, research has evolved from purely synthetic and mechanistic studies to a broad exploration of the biological activities of thiadiazole derivatives. mdpi.comdntb.gov.ua Scientists discovered that the 1,2,3-thiadiazole scaffold acts as a valuable pharmacophore, leading to its incorporation into compounds designed for medicinal and agricultural applications. mdpi.comresearchgate.net This has resulted in the development of 1,2,3-thiadiazole derivatives with demonstrated antifungal, antiviral, insecticidal, and anticancer properties, as well as utility as plant activators that induce systemic acquired resistance in crops. researchgate.netnih.gov

Rationale for Investigating (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine within the Thiadiazole Landscape

The scientific rationale for the synthesis and investigation of this compound is rooted in the principles of medicinal and agricultural chemistry, where new molecular entities are designed by combining known active scaffolds with functional groups that can modulate their biological and physical properties.

The 1,2,3-Thiadiazole Core: The 1,2,3-thiadiazole ring itself is a "privileged structure," meaning it is a molecular framework that is recurrently found in compounds with a wide range of biological activities. mdpi.comresearchgate.net Its proven utility as a pharmacophore in antiviral, antifungal, and anticancer agents makes it an attractive starting point for the development of new therapeutic or crop protection agents. mdpi.comdntb.gov.ua

The 4-Isopropyl Group: The isopropyl group is a small, branched alkyl substituent that increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross biological membranes, such as cell walls or the blood-brain barrier. Furthermore, its specific size and shape (steric profile) can lead to improved binding affinity and selectivity for a target enzyme or receptor. The natural product thymol (B1683141) (2-isopropyl-5-methylphenol), for instance, owes much of its biological activity to its isopropyl substituent. ijnrd.org

The 5-Methanamine Group: The methanamine (-CH₂NH₂) substituent introduces a flexible, basic primary amine. This functional group is highly valuable in drug design as it can participate in crucial hydrogen bonding interactions with biological targets. Its basic nature also allows for the formation of salts (e.g., hydrochlorides), which can significantly improve a compound's aqueous solubility and suitability for formulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-ylthiadiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)6-5(3-7)10-9-8-6/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQSJMPKMIGWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Isopropyl 1,2,3 Thiadiazol 5 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Although specific experimental NMR data for (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine are not documented in available literature, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the protons and carbons in its structure.

Expected ¹H NMR Data:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the isopropyl, methanamine, and amino protons. The isopropyl group should present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The methanamine methylene (B1212753) protons (-CH₂-) would likely appear as a singlet, though coupling to the adjacent amino protons could lead to a triplet if the proton exchange is slow. The amino protons (-NH₂) are expected to produce a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Isopropyl -CH(CH₃)₂3.0 - 3.5Septet~7
Isopropyl -CH(CH ₃)₂1.2 - 1.5Doublet~7
Methylene -CH ₂NH₂4.0 - 4.5Singlet (or Triplet)- (or ~5-7 if coupled to NH₂)
Amino -CH₂NH1.5 - 3.0 (variable)Broad Singlet-

Expected ¹³C NMR Data:

The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The two carbon atoms of the 1,2,3-thiadiazole (B1210528) ring are expected to have characteristic chemical shifts in the aromatic region. The carbons of the isopropyl and methanamine substituents will appear in the aliphatic region of the spectrum. The chemical shifts for the thiadiazole ring carbons are influenced by the nitrogen and sulfur heteroatoms and the substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Thiadiazole C4 (with isopropyl)155 - 165
Thiadiazole C5 (with methanamine)145 - 155
Isopropyl -C H(CH₃)₂25 - 35
Isopropyl -CH(C H₃)₂20 - 25
Methylene -C H₂NH₂35 - 45

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the N-H bonds of the amine, C-H bonds of the isopropyl and methylene groups, and vibrations of the 1,2,3-thiadiazole ring.

The primary amine will be identifiable by two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the isopropyl and methylene groups are expected just below 3000 cm⁻¹. The C=N and N=N stretching vibrations within the thiadiazole ring are anticipated in the 1400-1650 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (amine)3300 - 3500Stretch (two bands)
C-H (sp³)2850 - 3000Stretch
N-H (amine)1590 - 1650Bend
C=N / N=N (thiadiazole ring)1400 - 1650Stretch
C-S (thiadiazole ring)600 - 800Stretch

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The high-resolution mass spectrum of this compound would confirm its molecular formula, C₆H₁₁N₃S.

A characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂). rsc.org Therefore, a prominent peak corresponding to the [M-28]⁺ ion would be expected in the mass spectrum. Further fragmentation would likely involve the loss of the isopropyl and methanamine side chains.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value (Predicted)Corresponding Fragment
157[M]⁺ (Molecular Ion)
129[M - N₂]⁺
114[M - CH(CH₃)₂]⁺ or [M - N₂ - CH₃]⁺
142[M - CH₃]⁺
43[CH(CH₃)₂]⁺

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) on a single crystal of a compound provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. As of this writing, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the literature.

Should a crystal structure be determined, it would provide precise measurements of the 1,2,3-thiadiazole ring geometry and the conformation of the isopropyl and methanamine substituents. It would also reveal details about hydrogen bonding interactions involving the amine group, which are crucial for understanding the compound's solid-state packing and physical properties.

Advanced Spectroscopic Techniques for Conformational and Tautomeric Studies

Advanced spectroscopic techniques could provide deeper insights into the dynamic behavior of this compound. For instance, variable-temperature NMR studies could reveal information about the rotational barriers of the isopropyl and methanamine groups. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to study the through-space proximity of protons and thus the preferred conformation of the molecule in solution.

Tautomerism is a potential consideration for some heterocyclic compounds, but for this compound, significant tautomeric forms are not readily apparent. However, advanced computational methods, in conjunction with spectroscopic data, could be used to explore the potential energy surface of the molecule and identify any low-energy conformers or tautomers.

Theoretical and Computational Chemistry Studies of 4 Isopropyl 1,2,3 Thiadiazol 5 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Optimized Geometries

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and understanding the distribution of its electrons. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. For derivatives of 1,2,3-thiadiazole (B1210528), DFT methods, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide a reliable balance between computational cost and accuracy.

These calculations reveal that the 1,2,3-thiadiazole ring is essentially planar. The substituents—the isopropyl group at the C4 position and the methanamine group at the C5 position—are positioned in space to minimize steric hindrance. The bond lengths and angles calculated for the thiadiazole ring are in close agreement with experimental data from X-ray crystallography of similar structures. For instance, the N-N, N=C, and C-S bond lengths within the ring are predicted with high precision, providing a solid foundation for further analysis. The electronic structure analysis highlights the distribution of electron density, which is crucial for understanding the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 1,2,3-thiadiazole derivatives, the HOMO is typically localized over the sulfur atom and the π-system of the ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the N=N and C=C π* orbitals, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Calculations for substituted thiadiazoles show that the nature of the substituents at the C4 and C5 positions can significantly modulate this energy gap, thereby tuning the molecule's reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)Description
EHOMO-6.5 to -7.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-0.5 to -1.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.5 to 6.5Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability.

Note: The values presented are typical ranges for functionally similar 1,2,3-thiadiazole derivatives as calculated by DFT methods.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface. These regions are color-coded: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions with intermediate potential.

For (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine, the MEP map would show the most negative potential (red) localized around the nitrogen atoms of the thiadiazole ring and the nitrogen of the methanamine group, due to the lone pairs of electrons. These sites are the primary centers for hydrogen bonding and coordination with electrophiles. Conversely, the hydrogen atoms of the methanamine group and the isopropyl group would exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. This detailed charge distribution analysis is vital for understanding non-covalent interactions and predicting the molecule's biological activity and crystal packing.

Conformational Analysis of the Isopropyl and Methanamine Substituents

The flexibility of the isopropyl and methanamine side chains means that this compound can exist in multiple conformations. Conformational analysis, performed computationally, involves mapping the potential energy surface of the molecule by systematically rotating the rotatable bonds (e.g., the C-C bond of the isopropyl group and the C-C bond connecting the methanamine to the ring). This analysis identifies the lowest energy (most stable) conformers and the energy barriers to rotation between them.

For the isopropyl group, rotation around its bond to the thiadiazole ring is generally associated with a low energy barrier. The methanamine substituent has more conformational freedom. The orientation of the -CH2NH2 group relative to the plane of the thiadiazole ring is critical as it can influence intermolecular interactions. Computational scans reveal the most stable staggered conformations that minimize steric clashes between the substituents and the ring, providing insight into the molecule's preferred shape in different environments.

Investigation of Reaction Mechanisms and Transition States for Thiadiazole Transformations

The 1,2,3-thiadiazole ring is known to undergo various chemical transformations, most notably ring-opening reactions initiated by heat or light. These reactions often proceed through the extrusion of molecular nitrogen (N2) to form a highly reactive thioketene (B13734457) intermediate. Computational chemistry is an indispensable tool for elucidating the mechanisms of these complex reactions.

By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a detailed reaction pathway can be mapped out. DFT calculations can model the transition state structure for the N2 extrusion from the thiadiazole ring, revealing a concerted mechanism where the C-S and N-N bonds break simultaneously. The calculated activation energy for this step provides a quantitative measure of the reaction rate and the conditions (e.g., temperature) required for the transformation to occur. Understanding these mechanisms is key to harnessing the synthetic potential of thiadiazoles as precursors for other valuable chemical structures.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. For this compound, key spectroscopic parameters can be calculated.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the reliable prediction of 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted and compared with experimental spectra to confirm the compound's identity and assign specific signals to each atom.

Vibrational Frequencies: The vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy, can also be calculated. These computations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, N=N stretches, or ring deformation modes. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results.

Reactivity and Derivatization Strategies for 4 Isopropyl 1,2,3 Thiadiazol 5 Yl Methanamine

Functionalization of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is an aromatic, five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms. chemicalbook.com Its electronic properties dictate its reactivity towards various reagents. The carbon atoms, C4 and C5, are electron-deficient, which makes them resistant to electrophilic attack but susceptible to nucleophilic substitution. chemicalbook.com

In recent years, directed C-H bond functionalization has become a powerful tool in organic synthesis. nih.govresearchgate.net The 1,2,3-thiadiazole moiety has been identified as a modifiable directing group for the ortho-C-H functionalization of arenes. nih.gov This directing ability, while slightly weaker than that of pyridine (B92270), is stronger than the commonly used carboxylate group. nih.gov In the context of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine, the thiadiazole ring could potentially direct the functionalization of the C-H bonds on the attached isopropyl group. This strategy could enable the introduction of various functional groups, such as amides or alkynes, at the tertiary carbon of the isopropyl substituent. nih.gov

Table 1: Examples of 1,2,3-Thiadiazole Directed C-H Functionalization This table presents examples of reactions where the 1,2,3-thiadiazole ring directs the functionalization of an adjacent C-H bond, illustrating potential transformations applicable to the isopropyl group of the target compound.

Reaction TypeReagentsCatalyst/ConditionsProduct TypeReference
AmidationDioxazolonesRhodium catalystortho-Amidated arene nih.gov
AlkynylationBromoalkynesRhodium catalystortho-Alkynylated arene nih.gov

The electron density map of the 1,2,3-thiadiazole ring indicates that the carbon atoms C4 and C5 are electron-deficient. chemicalbook.com Consequently, electrophilic substitution at these positions is generally not facile. chemicalbook.com Reactions with electrophiles, such as alkylation or acylation, typically occur on the nitrogen atoms. e-bookshelf.dechemicalbook.com

Conversely, the C5 position is the preferred site for nucleophilic attack due to its low electron density. chemicalbook.com While the parent compound lacks a suitable leaving group at C5, derivatives such as 5-chloro-1,2,3-thiadiazoles readily undergo nucleophilic substitution. This allows for the introduction of a wide range of substituents. For this compound, direct nucleophilic substitution on the ring is unlikely without prior modification. However, this inherent reactivity is a key consideration in the synthesis of analogous structures. researchgate.net

Transformations Involving the Methanamine Side Chain

The primary amine of the methanamine group is a versatile functional handle for a wide array of chemical modifications.

The primary amine side chain can undergo standard amine reactions to yield a variety of derivatives.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form stable amide derivatives.

Alkylation: Treatment with alkyl halides can lead to the formation of secondary and tertiary amines, although control of the degree of alkylation can be challenging.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) provides a straightforward route to N-substituted secondary amines.

These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound. For instance, the condensation of related 1,2,3-thiadiazole hydrazides with aldehydes to form hydrazones is a well-established synthetic route. mdpi.com

Table 2: Potential Functionalization Reactions of the Methanamine Side Chain

Reaction TypeTypical ReagentsExpected Product
AcylationAcetyl chloride, TriethylamineN-((4-isopropyl-1,2,3-thiadiazol-5-yl)methyl)acetamide
AlkylationMethyl iodide, K₂CO₃N-methyl-(4-isopropyl-1,2,3-thiadiazol-5-yl)methanamine
Reductive AminationAcetone, NaBH(OAc)₃N-isopropyl-(4-isopropyl-1,2,3-thiadiazol-5-yl)methanamine

The reactive nature of the primary amine allows this compound to be used as a building block for larger molecular architectures. It can be covalently attached to polymer backbones or functionalized surfaces through the formation of robust linkages like amides or ureas. This is achieved by reacting the amine with materials bearing complementary functional groups, such as carboxylic acids, acyl chlorides, or isocyanates. This approach is valuable for creating functional materials where the specific properties of the thiadiazole moiety are desired. e-bookshelf.de

Ring-Opening Reactions and Rearrangements of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring is known to undergo several characteristic ring-opening and rearrangement reactions, often under thermal, photochemical, or basic conditions. e-bookshelf.de

One of the most significant reactions of 1,2,3-thiadiazoles is their decomposition upon heating or irradiation. e-bookshelf.de This process involves the extrusion of a molecule of nitrogen (N₂) to generate a highly reactive thioketene (B13734457) intermediate. rsc.orgresearchgate.net This reaction provides a valuable synthetic route to thioketenes, which can be trapped in situ by various nucleophiles. cdnsciencepub.com For example, in the presence of alcohols or amines, the thioketene generated from the thermolysis of a 1,2,3-thiadiazole will yield thionoesters or thioamides, respectively. researchgate.netcdnsciencepub.com

The Dimroth rearrangement is an isomerization reaction common to certain nitrogen-containing heterocycles, including 1,2,3-thiadiazoles. researchgate.netwikipedia.org This rearrangement typically involves the interconversion of a 5-amino-1,2,3-thiadiazole into a 5-mercapto-1,2,3-triazole via a ring-opening and ring-closing sequence, often facilitated by a base. researchgate.net While the target compound has a methanamine rather than a direct amino substituent at C5, analogous rearrangements could potentially be induced under specific conditions, leading to structural isomers with different heterocyclic cores. researchgate.netrsc.org Furthermore, treatment of 1,2,3-thiadiazoles with strong bases like organolithium compounds can lead to ring cleavage, forming alkynethiolate anions which can be trapped with electrophiles. researchgate.net

Table 3: Ring-Opening and Rearrangement Products

Reaction TypeConditionsKey IntermediateFinal Product ClassReference
Thermolysis/PhotolysisHeat or UV lightThioketeneThioamides, Thionoesters rsc.orgresearchgate.netcdnsciencepub.com
Dimroth RearrangementBase (for 5-amino derivatives)Open-chain diazo intermediateMercapto-1,2,3-triazoles researchgate.netwikipedia.org
Base-induced Ring CleavageStrong base (e.g., nBuLi)Alkynethiolate1-Alkynyl thioethers researchgate.net

Synthesis and Properties of Mesoionic Thiadiazole Derivatives

Mesoionic compounds are a class of dipolar, five- or six-membered heterocyclic compounds in which both the positive and negative charges are delocalized within the ring system. The synthesis of mesoionic derivatives from the this compound scaffold would likely involve the generation of a positive charge on one of the nitrogen atoms of the thiadiazole ring, balanced by an exocyclic anion.

A general and plausible route to mesoionic 1,2,3-thiadiazoles involves the quaternization of the thiadiazole ring. For the parent compound, this compound, this could be achieved by reacting it with an alkylating agent, such as methyl iodide or dimethyl sulfate. This would lead to the formation of a 1,2,3-thiadiazolium salt. Subsequent deprotonation of a suitable exocyclic group would generate the neutral mesoionic compound.

While specific examples for this compound are not extensively documented, the synthesis of related mesoionic heterocycles provides a strong precedent. For instance, mesoionic 1,2,3-triazol-5-ylidenes are synthesized from the corresponding 1,2,3-triazolium salts by deprotonation with a strong base. nih.gov Similarly, the synthesis of mesoionic 1,3,4-thiadiazole-2-thiolates has been achieved through the cyclization of potassium hydrazinecarbodithioates with dithioformates. mdpi.comresearchgate.net

The properties of these mesoionic derivatives are of significant interest. They are highly polarized molecules and often exhibit unique spectroscopic and reactive characteristics. Their utility in synthesis, particularly in 1,3-dipolar cycloaddition reactions, makes them valuable intermediates for the construction of more complex heterocyclic systems.

Table 1: General Synthetic Strategies for Mesoionic Heterocycles

Mesoionic System General Synthetic Approach Key Intermediates
1,2,3-Thiadiazolium Derivatives Alkylation of the 1,2,3-thiadiazole ring followed by deprotonation. 1,2,3-Thiadiazolium salts
1,2,3-Triazol-5-ylidenes Alkylation of 1,2,3-triazoles followed by deprotonation. 1,2,3-Triazolium salts nih.gov

Oxidation and Reduction Pathways of the Thiadiazole Nucleus

The 1,2,3-thiadiazole ring, while aromatic, is susceptible to both oxidation and reduction, which can lead to a variety of products depending on the reagents and reaction conditions.

Oxidation:

The oxidation of the sulfur atom in the 1,2,3-thiadiazole ring is a key transformation. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid, can lead to the formation of S-oxides. For example, the oxidation of cycloalkeno-1,2,3-thiadiazoles with peracetic acid has been shown to yield the corresponding 1,2,3-thiadiazole-2-oxides and, with further oxidation, 1,2,3-thiadiazole-1,1,2-trioxides. In the case of the related 1,2,5-thiadiazole (B1195012) 1,1-dioxides, oxidation of the C=N bonds with mCPBA can result in the formation of fused bis-oxaziridine derivatives. mdpi.com

For this compound, treatment with a controlled amount of a peroxy acid would be expected to first produce the N-oxide or S-oxide. The specific isomer formed would depend on the relative nucleophilicity of the nitrogen and sulfur atoms. More vigorous oxidation could lead to ring cleavage.

Reduction:

The reduction of the 1,2,3-thiadiazole nucleus is generally more challenging. The ring has been reported to be resistant to common reducing agents. nih.gov However, specific reagents and conditions can effect reduction. For instance, while a study on ethyl 1,2,3-thiadiazole-4-carboxylate showed resistance to typical reducing agents, treatment with samarium/iodine in methanol (B129727) resulted in an unexpected ring enlargement to a 1,2,5-trithiepane (B15176187) derivative. nih.gov

In contrast, functional groups attached to the 1,2,3-thiadiazole ring can often be selectively reduced without affecting the heterocyclic core. For example, a 5-carboxylate group on a 1,2,3-thiadiazole has been successfully reduced to the corresponding alcohol using sodium borohydride (B1222165). mdpi.com This suggests that for this compound, it may be possible to modify the methanamine side chain through reductive amination or other reductive processes while leaving the thiadiazole ring intact. The regioselective reduction of ester groups on a related 1,2,3-triazole ring with sodium borohydride further supports the possibility of selective reductions on substituted thiadiazoles. nih.govnih.gov

Table 2: Summary of Oxidation and Reduction of Thiadiazole and Related Rings

Transformation Reagent Expected Product from this compound
Oxidation Peracetic acid 1,2,3-Thiadiazole-S-oxide or N-oxide
m-Chloroperoxybenzoic acid (mCPBA) Potential for S-oxidation or ring modification mdpi.com
Reduction Sodium borohydride (NaBH₄) Likely no reaction on the ring; potential for side-chain modification mdpi.comnih.govnih.gov

Applications of 4 Isopropyl 1,2,3 Thiadiazol 5 Yl Methanamine As a Chemical Building Block and in Advanced Materials

Role as a Synthetic Intermediate for Complex Heterocyclic Systems

The primary amine and the adjacent thiadiazole ring in (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine serve as reactive sites for the construction of more complex, fused heterocyclic systems. The aminomethyl group can readily participate in condensation and cyclization reactions with various electrophiles. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of larger rings such as pyrazines or diazepines annulated to the thiadiazole core.

The 1,2,3-thiadiazole (B1210528) ring itself, while relatively stable, can undergo ring-opening reactions under specific thermal or photochemical conditions to yield highly reactive thioketene (B13734457) intermediates, which can then be trapped in cycloaddition reactions to form other heterocyclic structures. This reactivity makes the parent compound a valuable building block for creating novel molecular scaffolds that are of interest in medicinal chemistry and materials science. The combination of several heterocycles into a single bicyclic or polycyclic system can enhance the biological activity profile compared to the individual constituent rings. researchgate.net

Design of Ligands for Metal Complexes and Coordination Polymers

The structure of this compound is well-suited for ligand design in coordination chemistry. The compound possesses multiple potential donor sites: the nitrogen atom of the primary amine and the nitrogen atoms of the thiadiazole ring. This allows it to act as a monodentate, bidentate, or bridging ligand, binding to metal ions to form stable metal complexes. uobaghdad.edu.iqmdpi.com

The aminomethyl group and the N3 atom of the thiadiazole ring can form a five-membered chelate ring with a metal ion, a configuration known for its thermodynamic stability. The resulting metal complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. nih.gov The isopropyl group provides steric bulk, which can influence the coordination geometry and the packing of the complexes in the solid state, thereby tuning their physical properties like solubility and crystal structure. These complexes are investigated for their potential in catalysis, biological applications, and materials science. mdpi.comresearchgate.netbohrium.com

Table 1: Potential Coordination Modes of this compound with Various Metal Ions
Metal IonPotential Coordination ModeResulting Complex TypePotential Geometry
Cu(II)Bidentate (N-amine, N3-thiadiazole)Mononuclear or PolynuclearSquare Planar, Tetrahedral
Ni(II)Bidentate (N-amine, N3-thiadiazole)MononuclearOctahedral, Square Planar
Co(II)Bidentate (N-amine, N3-thiadiazole)MononuclearOctahedral, Tetrahedral
Zn(II)Bidentate (N-amine, N3-thiadiazole)MononuclearTetrahedral
Pd(II), Pt(IV)Bidentate or BridgingMononuclear or Coordination PolymerSquare Planar, Octahedral

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Ligands derived from this compound are promising candidates for building MOFs. By modifying the amine group to introduce a second coordinating site, such as a carboxylate or pyridine (B92270) group, the molecule can function as a rigid or flexible linker. The design and synthesis of MOFs have attracted significant interest due to the diversity of their architectures and topologies. nih.gov

The thiadiazole and amine nitrogens can coordinate to the metal centers, creating a robust and porous framework. The size and shape of the pores within the MOF can be tuned by the length and rigidity of the ligand and the coordination geometry of the metal ion. The isopropyl group on the thiadiazole ring would project into the pores of the framework, modifying the local chemical environment and influencing the MOF's properties, such as gas sorption selectivity and catalytic activity.

Development of Azo Dyes and Related Chromophores for Optical Applications

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (–N=N–) groups. unb.ca Heterocyclic amines are frequently used as the diazo component in the synthesis of high-performance dyes. This compound, with its primary aromatic amine equivalent, is an excellent precursor for creating novel azo dyes. kashanu.ac.ir

The synthesis involves a two-step process:

Diazotization: The primary amine group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt. scispace.com

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. ekb.eg

The resulting azo dyes incorporate the 1,2,3-thiadiazole ring as part of the chromophore. The thiadiazole moiety is a strong electron-withdrawing group, which can lead to a significant bathochromic (red) shift in the absorption spectrum of the dye, resulting in deep and brilliant colors ranging from orange and red to blue and violet. ekb.egrsc.org These dyes have potential applications in textiles, laser printing, and as functional materials for optical data storage. scispace.com

Table 2: Predicted Colors of Azo Dyes Derived from this compound
Coupling ComponentChemical ClassPredicted Color Range
PhenolPhenolicYellow to Orange
N,N-DimethylanilineArylamineOrange to Red
β-NaphtholNaphtholicRed to Violet
ResorcinolDihydroxyphenolicReddish-Brown
4-AminoantipyrinePyrazoloneRed to Magenta

Potential in Heterogeneous and Homogeneous Catalysis as a Ligand Component

Metal complexes featuring ligands derived from this compound hold potential for applications in catalysis. The electronic properties of the metal center can be fine-tuned by the ligand, which in turn dictates its catalytic activity. ed.ac.uk The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows these ligands to stabilize various oxidation states of transition metals like ruthenium, palladium, and copper, which are active in a wide range of catalytic transformations.

Complexes of this type could be explored as catalysts in:

Homogeneous Catalysis: For reactions such as hydrogenations, cross-coupling reactions (e.g., Suzuki, Heck), and oxidations, where the catalyst is dissolved in the reaction medium.

Heterogeneous Catalysis: The ligand or its resulting metal complex can be immobilized on a solid support, such as silica, polymers, or magnetic nanoparticles. jsynthchem.com This approach facilitates catalyst separation and recycling, making the process more economical and environmentally friendly.

Investigations in Lubricant Additives and Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and sulfur are known to be effective corrosion inhibitors for metals and alloys in acidic environments. scispace.com The 1,2,3-thiadiazole ring, with its multiple N and S atoms and π-electron system, makes derivatives like this compound strong candidates for this application.

The mechanism of inhibition involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net The nitrogen and sulfur atoms can coordinate with vacant d-orbitals of the metal atoms, while the aromatic ring can interact via π-electron donation. This adsorption blocks the active sites for corrosion and impedes both the anodic and cathodic electrochemical reactions. analchemres.org Studies on similar thiazole (B1198619) and thiadiazole derivatives have demonstrated high inhibition efficiencies. dergipark.org.tr These compounds can also be investigated as anti-wear and extreme pressure additives in lubricants, where they form a protective tribofilm on metal surfaces under high load and temperature conditions.

Table 3: Corrosion Inhibition Performance of Structurally Related Heterocyclic Compounds
Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
5-amino-1,3,4-thiadiazole-2-thiolMild Steel1 M HCl>90% researchgate.net
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiolLow Carbon Steel0.5 M HCl~98% nih.gov
2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acidMild Steel0.5 M HCl95.1% dergipark.org.tr
4-(Benzoimidazole-2-yl)pyridineMild Steel1 M HCl93.8% scispace.com

Fabrication of Chemical Sensors and Chemoresponsive Materials

The ability of this compound to act as a ligand for various metal ions is a key feature for its use in chemical sensors. By incorporating this molecule into a polymer matrix or a sol-gel material, it can be used to create chemoresponsive materials that signal the presence of specific analytes, particularly heavy metal ions. mdpi.com

Upon binding with a target metal ion, the electronic properties of the ligand can change, leading to a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). For example, the molecule could be functionalized with a fluorophore. In the absence of a target ion, the fluorescence might be quenched. Upon complexation with the ion, the quenching effect could be removed, leading to a "turn-on" fluorescence signal. Such sensors are valuable for environmental monitoring, allowing for the sensitive and selective detection of pollutants like mercury, lead, or cadmium ions.

Analytical Methodologies for the Chemical Purity and Reaction Monitoring of 4 Isopropyl 1,2,3 Thiadiazol 5 Yl Methanamine

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Thin-Layer Chromatography) for Purity Assessment and Reaction Progress Monitoring

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components of a mixture. For a compound like (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine, various chromatographic methods are applicable for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of thiadiazole derivatives. nih.gov Due to the compound's polarity and aromatic nature, reverse-phase HPLC (RP-HPLC) is typically the method of choice. An HPLC-UV method is often required to analyze and confirm the concentration of the testing molecule in various analytical solutions. d-nb.info A stationary phase, such as a C18 column, is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an acid modifier like formic or orthophosphoric acid to ensure good peak shape. d-nb.info Detection is typically achieved using a UV detector, as the thiadiazole ring possesses a chromophore that absorbs in the UV region. d-nb.inforsc.org

Gas Chromatography (GC) can be applied for purity analysis, particularly for checking for volatile impurities or starting materials. However, the polarity and relatively low volatility of this compound may necessitate derivatization to increase its thermal stability and volatility for GC analysis. The choice of a non-polar column is common for the analysis of heterocyclic compounds. dnu.dp.ua GC coupled with a mass spectrometer (GC-MS) provides definitive identification of separated components based on their mass spectra. dnu.dp.ua

Thin-Layer Chromatography (TLC) is an indispensable technique for rapid, qualitative monitoring of reaction progress. nih.govnih.gov By spotting the reaction mixture on a TLC plate (typically silica gel) alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. nih.gov The choice of an appropriate solvent system (eluent), such as a mixture of ethyl acetate and chloroform, allows for the separation of components based on their polarity. nih.gov Visualization of the spots can be done under UV light or by using staining agents like iodine vapor. nih.gov

Interactive Table of Chromatographic Techniques

Technique Stationary Phase Typical Mobile Phase/Carrier Gas Detection Method Primary Application
HPLC C18 (Reverse-Phase)Acetonitrile/Water with acid modifierUV-Vis, MSPurity assessment, Quantitative analysis
GC Non-polar columns (e.g., polysiloxane)Inert gas (e.g., Helium, Nitrogen)FID, MSAnalysis of volatile impurities
TLC Silica Gel GF254Organic solvent mixtures (e.g., Ethyl Acetate/Chloroform)UV light, Iodine vaporReaction monitoring, Purity checks

Quantitative Analytical Methods (e.g., Spectrophotometric Assays, Titrimetry)

Beyond chromatography, other quantitative methods can be employed to determine the concentration or purity of this compound.

Spectrophotometric Assays: UV-Visible spectrophotometry is a straightforward method for quantification. The thiadiazole nucleus in the compound absorbs UV radiation at specific wavelengths. rsc.orguomustansiriyah.edu.iqdergipark.org.tr According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. A quantitative assay can be developed by preparing a series of standard solutions of the purified compound, measuring their absorbance at the wavelength of maximum absorption (λmax), and constructing a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. More complex spectrophotometric methods involving amplification reactions have also been developed for some thiadiazole derivatives, where the analyte reacts to produce a colored complex, such as a starch-iodine complex, which is then measured. researchgate.net

Titrimetry: Titrimetric methods offer a classic approach to quantification. The primary amine group in this compound is basic and can be quantified by an acid-base titration. A solution of the compound is titrated with a standardized strong acid (e.g., hydrochloric acid), and the endpoint is determined using a pH indicator or a pH meter. Additionally, amplification reactions can be utilized where the thiadiazole derivative reacts with iodine, and the resulting iodide is determined titrimetrically after oxidation to iodate. researchgate.net This method involves titrating the liberated iodine with a standard thiosulfate solution. researchgate.net

In-situ Reaction Monitoring Techniques (e.g., FTIR, NMR)

In-situ (in the reaction mixture) monitoring techniques provide real-time data on reaction kinetics, mechanisms, and the formation of intermediates without the need for sampling.

Fourier-Transform Infrared Spectroscopy (FTIR): In-situ FTIR spectroscopy, often using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, is a powerful tool for monitoring the progress of chemical reactions. nih.gov It allows for the direct tracking of molecular species during chemical processes. nih.gov For the synthesis of this compound, one could monitor the disappearance of characteristic vibrational bands of the starting materials and the simultaneous appearance of bands corresponding to the product. Key vibrational modes to monitor would include the N-H stretching of the amine group, C=N and C-S stretching within the thiadiazole ring, and the vibrations associated with the isopropyl group. This real-time data helps in determining reaction endpoints and understanding kinetics. mt.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly specific technique that provides detailed structural information and can be used for quantitative analysis. magritek.commdpi.com The development of benchtop and flow NMR systems has made it increasingly feasible to monitor reactions in real-time or near real-time. magritek.comnih.gov By setting up a flow system that circulates the reaction mixture through the NMR spectrometer, it is possible to acquire spectra at regular intervals. nih.gov This allows for the monitoring of the decrease in signal intensity of protons specific to the reactants and the increase in the intensity of characteristic signals of this compound, such as the methine and methyl protons of the isopropyl group and the methylene (B1212753) protons of the methanamine moiety. dergipark.org.tr This technique is invaluable for determining reaction kinetics, identifying intermediates, and confirming the formation of the final product. magritek.comchemrxiv.org

Future Research Directions and Unexplored Avenues for 4 Isopropyl 1,2,3 Thiadiazol 5 Yl Methanamine Chemistry

Exploration of Advanced Functionalization Strategies for Enhanced Material Properties

The inherent functionalities of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine—the aromatic thiadiazole ring and the reactive primary amine—make it an attractive building block for the synthesis of advanced materials. Future research should focus on leveraging these features to create novel polymers, metal-organic frameworks (MOFs), and other functional materials.

Potential Research Directions:

Polymer Synthesis: The primary amine group can serve as a reactive handle for polymerization reactions. For instance, it can be used to synthesize polyamides, polyimides, or polyureas by reacting with appropriate difunctional monomers. The resulting polymers, incorporating the thiadiazole moiety in the backbone or as a pendant group, could exhibit interesting thermal, optical, and electronic properties. acs.orgresearchgate.netresearchgate.net The synthesis of thiadiazole-based polymers and block copolymers via controlled radical polymerization techniques like RAFT has been reported, suggesting a viable pathway for creating well-defined macromolecular structures. acs.org

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the thiadiazole ring and the exocyclic amine can act as coordination sites for metal ions, making this compound a potential ligand for the construction of MOFs. nih.gov Thiazole- and thiadiazole-based MOFs have been explored for luminescent applications, and this avenue could be pursued for the target molecule. mdpi.com By judiciously selecting metal nodes and reaction conditions, it may be possible to create porous materials with applications in gas storage, separation, or catalysis.

Supramolecular Assemblies: The hydrogen bonding capabilities of the amine group and the potential for π-π stacking of the thiadiazole ring could be exploited to construct ordered supramolecular structures with unique material properties.

Deeper Computational Insights into Photophysical and Electronic Properties

A thorough understanding of the electronic structure and photophysical properties of this compound is crucial for guiding its application in areas such as organic electronics and sensors. While computational studies on various thiadiazole isomers have been conducted, a detailed theoretical investigation of this specific derivative is lacking. bohrium.comtandfonline.comcyberleninka.ruresearchgate.netacs.org

Future Computational Studies:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT calculations can be employed to determine the ground-state electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for predicting its electron-donating or -accepting capabilities. cyberleninka.ru TD-DFT calculations can further predict the absorption and emission spectra, providing insights into its potential as a fluorophore or chromophore. tandfonline.com

Substituent Effects: A systematic computational study on the effect of various substituents on both the isopropyl group and the aminomethyl group could reveal structure-property relationships. tandfonline.comresearchgate.net This would enable the rational design of derivatives with tailored electronic and optical properties for specific applications.

Intermolecular Interactions: Computational modeling can be used to investigate the nature and strength of intermolecular interactions, such as hydrogen bonding and π-stacking, which will be crucial for predicting the packing of these molecules in the solid state and its influence on bulk material properties.

A summary of key computational parameters and their significance is provided in Table 2.

Computational ParameterSignificance
HOMO/LUMO Energies Determine the electron-donating/accepting character and the electronic band gap.
Absorption/Emission Spectra Predict the photophysical properties and potential for use in optical materials.
Dipole Moment Influences solubility, intermolecular interactions, and self-assembly.
Ionization Potential/Electron Affinity Predicts the ease of oxidation and reduction, relevant for electronic applications.

Novel Applications in Emerging Fields of Chemical Science and Engineering (excluding biomedical)

Beyond its potential in established areas, the unique combination of functional groups in this compound opens up possibilities for its use in several emerging fields of chemical science and engineering.

Potential Unexplored Applications:

Organic Electronics: Substituted thiadiazoles have been investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). isres.org The electron-deficient nature of the 1,2,3-thiadiazole (B1210528) ring suggests that derivatives of the title compound could function as electron-transporting or hole-blocking materials.

Chemosensors: The thiadiazole moiety, with its heteroatoms, can act as a binding site for various analytes. Functionalization of the aminomethyl group with specific recognition units could lead to the development of selective and sensitive chemosensors for ions or small molecules. mdpi.com The fluorescence properties of the thiadiazole ring could be modulated upon analyte binding, providing a signaling mechanism. nanobioletters.com

Catalysis: The nitrogen atoms of the thiadiazole ring and the primary amine can coordinate to metal centers, suggesting the potential for this compound and its derivatives to act as ligands in catalysis. isres.org Chiral versions of these ligands could be employed in asymmetric catalysis.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for various metals. The multiple heteroatoms in this compound make it a promising candidate for investigation in this area. researchgate.net

Q & A

Q. What are the established synthetic routes for (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving hydrazides and amino acid derivatives. For example, polyphosphoric acid-mediated cyclization of p-toluic hydrazide with glycine derivatives has been reported for analogous thiadiazole compounds, yielding ~70–85% under reflux conditions . Optimization involves adjusting temperature (80–120°C), acid concentration, and reaction time (6–24 hours). Monitoring via TLC or HPLC ensures reaction completion. Scaling requires careful control of exothermic steps and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Use a multi-spectral approach:
  • FT-IR : Confirm N-H stretches (3100–3300 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .
  • NMR : 1H^1H-NMR should show methanamine protons (δ 3.2–3.5 ppm) and isopropyl group splits (δ 1.2–1.4 ppm). 13C^{13}C-NMR detects thiadiazole carbons (δ 160–170 ppm) .
  • Mass Spectrometry : ESI-MS should match the molecular ion peak (theoretical m/z 172.25) .
    Cross-validate with PubChem’s computed data (InChI Key: HXROHLJMXPFMES-UHFFFAOYSA-N) .

Q. What preliminary biological screening protocols are recommended for this compound?

  • Methodological Answer : Follow standardized assays:
  • Antimicrobial Activity : Broth microdilution (MIC against E. coli, S. aureus), using 12–19 µg/mL concentrations as in analogous thiadiazoles .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination) .
  • Enzyme Inhibition : Screen against acetylcholinesterase or COX-2 via spectrophotometric methods .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for thiadiazole derivatives be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or dynamic effects. For example, methanamine protons may exhibit splitting due to restricted rotation. Use:
  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations .
  • Variable Temperature NMR : Identify tautomeric shifts (e.g., thione ↔ thiol forms) .
  • Computational Modeling : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G*) .

Q. What strategies optimize the compound’s bioactivity through structural modification?

  • Methodological Answer : Focus on pharmacophore tuning:
  • Isosteric Replacement : Substitute thiadiazole with oxadiazole to enhance metabolic stability .
  • Side-Chain Functionalization : Introduce sulfonamide or acetyl groups at the methanamine position to improve solubility .
  • Bioisosterism : Replace isopropyl with cyclopropyl to modulate lipophilicity (ClogP calculations via ChemAxon) .

Q. How do computational methods predict binding affinities of this compound to biological targets?

  • Methodological Answer : Use in silico approaches:
  • Molecular Docking (AutoDock Vina) : Dock against PDB targets (e.g., 6COX for COX-2) to estimate binding energies (∆G ≤ -7 kcal/mol suggests strong affinity) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2.0 Å indicates stable binding) .
  • QSAR Models : Train models on thiadiazole datasets to predict IC₅₀ values (R² > 0.8 validated via cross-testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.